5,5-Dimethyl-1,2-dithiolan-3-one
Description
Properties
CAS No. |
138804-44-1 |
|---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
5,5-dimethyldithiolan-3-one |
InChI |
InChI=1S/C5H8OS2/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 |
InChI Key |
JFGPAFUVOAESNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)SS1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Reactivity with Thiols: The 1-oxide derivatives (e.g., this compound 1-oxide) exhibit enhanced thiol reactivity compared to non-oxidized analogs. This is critical for generating sulfenic acid intermediates, which mediate DNA cleavage via radical pathways . Leinamycin’s macrocyclic structure further amplifies thiol reactivity, enabling site-specific DNA alkylation and oxidation .
DNA Cleavage Efficiency: Simple dithiolanones like this compound show moderate cleavage activity, while their 1-oxide derivatives achieve potency comparable to leinamycin in plasmid DNA assays . The benzannulated analog (3H-1,2-benzodithiol-3-one 1-oxide) demonstrates similar reactivity but lacks systematic pharmacological evaluation .
Antitumor Activity: Leinamycin derivatives, such as KF22678, exhibit potent antitumor activity (IC₅₀: 0.5–2.0 μM) by combining DNA cleavage with improved pharmacokinetic stability .
Mechanistic Insights
- Thiol Activation : this compound 1-oxide reacts with cellular thiols (e.g., glutathione) to form transient sulfenic acid, which oxidizes DNA backbone sugars, generating strand breaks . Leinamycin’s macrocycle directs this reactivity to specific DNA sequences, enhancing therapeutic precision .
- Structural Modifications: Introducing ester groups (e.g., KF22678) or aromatic rings (e.g., benzodithiolanone) alters solubility and target affinity, impacting antitumor outcomes .
Preparation Methods
SnCl₄-Mediated Condensation of β-Mercaptothioacids with Ketones
The most widely reported method involves the Lewis acid-catalyzed condensation of β-mercaptothioacids with acetone. This approach leverages the electrophilic activation of carbonyl groups to facilitate cyclization.
Procedure :
A mixture of β-mercaptothioacid (e.g., 3-mercaptopropionic acid) and acetone is reacted in the presence of stannic chloride (SnCl₄) as a catalyst. The reaction proceeds via nucleophilic attack of the thiol groups on the activated carbonyl carbon, followed by intramolecular cyclization to form the dithiolane ring. For 5,5-dimethyl substitution, excess acetone ensures complete methylation at the 5-position.
Optimization :
- Solvent : Anhydrous dichloromethane or toluene.
- Temperature : Reflux conditions (40–60°C) for 6–12 hours.
- Yield : 60–75% after silica gel chromatography.
Mechanistic Insight :
SnCl₄ coordinates with the carbonyl oxygen, polarizing the C=O bond and enhancing electrophilicity. Subsequent thiolate formation (from β-mercaptothioacid) initiates a tandem nucleophilic addition-cyclization sequence, culminating in ring closure.
Oxidative Cyclization of 1,3-Dithiols
An alternative route employs the oxidative coupling of 1,3-dithiol precursors. This method is advantageous for introducing stereochemical control.
Procedure :
1,3-Dimercapto-2-propanol derivatives are treated with oxidizing agents such as iodine or hydrogen peroxide under basic conditions. For 5,5-dimethyl substitution, pre-methylated starting materials (e.g., 2,2-dimethyl-1,3-propanedithiol) are utilized.
Reaction Conditions :
- Oxidant : Iodine (1.1 equivalents) in methanol.
- Base : Triethylamine (2 equivalents) to deprotonate thiols.
- Yield : 50–65% after recrystallization.
Side Reactions :
Over-oxidation to sulfoxides or sulfones may occur with strong oxidants like dimethyldioxirane (DMD). To mitigate this, low-temperature (−20°C) and stoichiometric control are critical.
Ring-Contraction of 1,3-Dithianes
A less conventional approach involves the contraction of 1,3-dithiane rings via selective C–S bond cleavage.
Procedure :
2,2,5-Trimethyl-1,3-dithiane-4-one is treated with cerium(IV) ammonium nitrate (CAN) in acetonitrile. The Ce(IV) ion abstracts a sulfur atom, inducing ring contraction to form the 1,2-dithiolan-3-one core.
Challenges :
- Byproducts : Competing elimination reactions may yield 1,3-dithian-5-en-4-one.
- Yield : <40%, necessitating rigorous purification.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Oxidant | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| SnCl₄ condensation | SnCl₄ | 40–60°C | 60–75% | High regioselectivity, scalable | Requires anhydrous conditions |
| Oxidative cyclization | I₂ | 25°C | 50–65% | Stereochemical control | Over-oxidation risks |
| Dithiane contraction | Ce(IV) | 25°C | <40% | Novel pathway | Low yield, byproduct formation |
Experimental Considerations and Optimization
Solvent Effects
Polar aprotic solvents (e.g., acetone, acetonitrile) enhance reaction rates in SnCl₄-mediated condensations by stabilizing ionic intermediates. Conversely, nonpolar solvents (toluene) favor cyclization by reducing solvation of the transition state.
Temperature Control
Low-temperature conditions (−20°C to 0°C) are critical for oxidative methods to prevent sulfoxide formation. For condensations, elevated temperatures (reflux) accelerate ring closure but may promote dimerization.
Catalytic Alternatives
Boron trifluoride etherate (BF₃·OEt₂) has been explored as a less toxic alternative to SnCl₄, though with modest yield reductions (55–60%).
Challenges in Synthesis and Purification
Byproduct Formation
Q & A
Basic: What synthetic methodologies are recommended for preparing 5,5-dimethyl-1,2-dithiolan-3-one, and how is its purity validated?
Answer:
The synthesis typically involves oxidation of 5,5-dimethyldithiolane precursors using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled acidic conditions . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS), focusing on characteristic signals for the dithiolan-3-one ring (e.g., carbonyl at ~175 ppm in ¹³C NMR) .
Basic: How do researchers analyze the hydrolytic stability of this compound in aqueous environments?
Answer:
Hydrolytic stability is assessed using pH-controlled buffer systems (e.g., phosphate buffers at pH 5.0–9.0) and monitored via time-resolved UV-Vis spectroscopy or LC-MS. Kinetic studies track the disappearance of the parent compound (λmax ~280 nm) and formation of hydrolysis products (e.g., dimethyl disulfide derivatives). Comparative studies with macrocycle-stabilized analogs (e.g., leinamycin’s 1,2-dithiolan-3-one 1-oxide) highlight the role of steric hindrance in delaying hydrolysis .
Advanced: What mechanistic insights explain the thiol-dependent activation of this compound in DNA alkylation studies?
Answer:
The compound reacts with cellular thiols (e.g., glutathione) via nucleophilic attack at the carbonyl carbon, leading to ring opening and generation of a persulfide intermediate. This intermediate rearranges into an episulfonium ion, which alkylates DNA at guanine N7 positions, causing strand breaks. Mechanistic validation involves trapping intermediates with N-acetylcysteine and analyzing adducts via MALDI-TOF or ESI-MS . Discrepancies in reaction rates (e.g., slower kinetics with bulky thiols) are attributed to steric effects .
Advanced: How can contradictory data on the compound’s reactivity with thiols in different solvent systems be resolved?
Answer:
Contradictions arise from solvent polarity and thiol pKa variations. For example, in polar aprotic solvents (e.g., DMSO), thiolate ions (RS⁻) dominate, accelerating nucleophilic attack, while in aqueous systems, protonated thiols (RSH) slow reactivity. Controlled experiments using buffered DMSO-water mixtures (e.g., 50:50 v/v) and thiols with varying pKa (e.g., n-propanethiol vs. glutathione) isolate solvent and electronic effects. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies these variables .
Advanced: What experimental strategies are used to evaluate the compound’s stability in biological matrices for anticancer studies?
Answer:
Stability in serum or cell lysates is tested via incubation at 37°C followed by LC-MS/MS quantification. Degradation products (e.g., disulfides) are identified using isotopic labeling (e.g., ³⁴S) and tandem MS. Comparative studies with leinamycin analogs reveal that macrocyclic encapsulation reduces non-specific hydrolysis, enhancing bioavailability. Parallel assays with thiol-depleted media (e.g., pretreated with N-ethylmaleimide) differentiate thiol-mediated degradation from hydrolytic pathways .
Advanced: How do researchers address discrepancies in the compound’s cytotoxicity profiles across different cancer cell lines?
Answer:
Variability is linked to cellular thiol content (e.g., glutathione levels) and efflux pump activity (e.g., P-glycoprotein). Dose-response studies with thiol modulators (e.g., buthionine sulfoximine to deplete glutathione) isolate thiol-dependent cytotoxicity. RNA sequencing of resistant vs. sensitive cell lines identifies overexpression of antioxidant genes (e.g., GST, SOD), guiding combinatorial therapies with redox modulators .
Advanced: What computational methods support the design of derivatives with enhanced thiol sensitivity?
Answer:
Density functional theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to predict reactivity at the carbonyl carbon. Molecular dynamics (MD) simulations model interactions with thiols in solvated systems. Structure-activity relationship (SAR) studies focus on substituents at the 5,5-dimethyl positions; bulky groups (e.g., tert-butyl) reduce hydrolysis but may hinder thiol accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
